2-Amino-5-butylthiothiazole
Description
2-Amino-5-butylthiothiazole is a thiazole derivative characterized by a sulfur-containing heterocyclic core (thiazole) substituted with an amino group at position 2 and a butylthio (-S-C₄H₉) group at position 5. Thiazole derivatives are renowned for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C7H12N2S2 |
|---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
5-butylsulfanyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S2/c1-2-3-4-10-6-5-9-7(8)11-6/h5H,2-4H2,1H3,(H2,8,9) |
InChI Key |
KXBWVHAVTJAJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CN=C(S1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 2-amino-5-butylthiothiazole with five analogous compounds:
2-Amino-5-nitrothiazole
- Substituent: Nitro (-NO₂) at position 5.
- Exhibits antimicrobial activity but may confer higher toxicity due to nitro group metabolism .
- Applications : Used as a reference standard in pharmaceutical analysis (CAS 121-66-4) .
2-Amino-5-chlorobenzothiazole
- Substituent : Chlorine (-Cl) at position 5 on a benzothiazole core.
- Key Properties :
- Applications : Precursor for anticonvulsant and antiviral agents .
2-Amino-5-(methylsulfonyl)thiazole
- Substituent : Methylsulfonyl (-SO₂CH₃) at position 5.
- Key Properties :
- Applications : Intermediate in hypertension and Parkinson’s disease drug synthesis .
4-Amino-2-benzylthio-5-nitrothiazole
- Substituents : Benzylthio (-S-CH₂C₆H₅) at position 2 and nitro at position 5.
- Nitro group may contribute to redox activity .
2-Amino-5-ethyl-1,3,4-thiadiazole
- Core Structure : Thiadiazole (two nitrogen atoms) instead of thiazole.
- Substituent : Ethyl (-C₂H₅) at position 5.
- Key Properties :
Comparative Data Table
Research Findings and Substituent Effects
- Lipophilicity : Butylthio and benzylthio groups enhance lipid solubility, favoring blood-brain barrier penetration, whereas sulfonyl and nitro groups increase polarity .
- Biological Activity : Chlorine and nitro substituents correlate with antimicrobial efficacy, while bulkier groups (e.g., benzylthio) may limit target engagement .
- Metabolic Stability : Electron-withdrawing groups (e.g., nitro) may increase metabolic degradation risks compared to alkylthio chains .
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